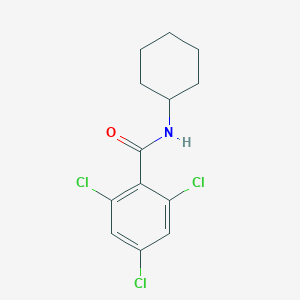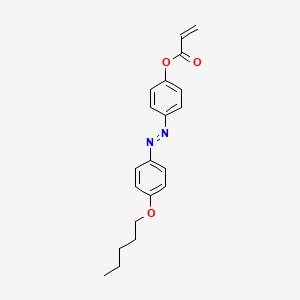
4-((4-(Pentyloxy)phenyl)diazenyl)phenyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-(Pentyloxy)phenyl)diazenyl)phenyl acrylate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound features a pentyloxy group attached to one of the aromatic rings, which can influence its chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Pentyloxy)phenyl)diazenyl)phenyl acrylate typically involves a multi-step process:
Diazotization Reaction: The starting material, 4-(Pentyloxy)aniline, undergoes diazotization to form the corresponding diazonium salt.
Azo Coupling Reaction: The diazonium salt is then coupled with phenyl acrylate to form the azo compound.
The reaction conditions often involve maintaining a low temperature during the diazotization step to ensure the stability of the diazonium salt. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
化学反応の分析
Types of Reactions
4-((4-(Pentyloxy)phenyl)diazenyl)phenyl acrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
4-((4-(Pentyloxy)phenyl)diazenyl)phenyl acrylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a photosensitive compound in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo photoisomerization.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 4-((4-(Pentyloxy)phenyl)diazenyl)phenyl acrylate primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This property is exploited in various applications, such as optical storage devices and photoresponsive materials.
類似化合物との比較
Similar Compounds
- 4-((4-(Hexyloxy)phenyl)diazenyl)phenyl acrylate
- 4-((4-(Butyloxy)phenyl)diazenyl)phenyl acrylate
- 4-((4-(Methoxy)phenyl)diazenyl)phenyl acrylate
Uniqueness
4-((4-(Pentyloxy)phenyl)diazenyl)phenyl acrylate is unique due to the presence of the pentyloxy group, which can influence its solubility, stability, and reactivity compared to other similar compounds. This makes it particularly useful in applications where specific solubility and stability properties are required.
特性
分子式 |
C20H22N2O3 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
[4-[(4-pentoxyphenyl)diazenyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C20H22N2O3/c1-3-5-6-15-24-18-11-7-16(8-12-18)21-22-17-9-13-19(14-10-17)25-20(23)4-2/h4,7-14H,2-3,5-6,15H2,1H3 |
InChIキー |
CITWJMNTFDDCIO-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone](/img/structure/B14778472.png)
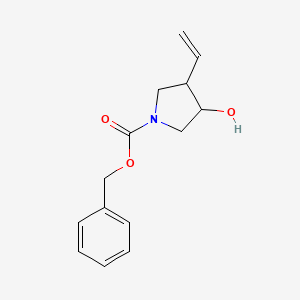
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14778480.png)

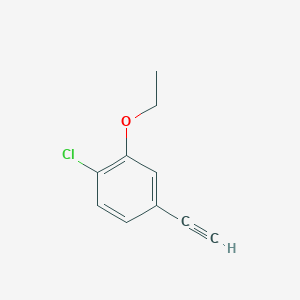
![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14778504.png)

![2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide](/img/structure/B14778506.png)
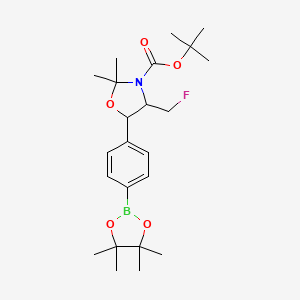
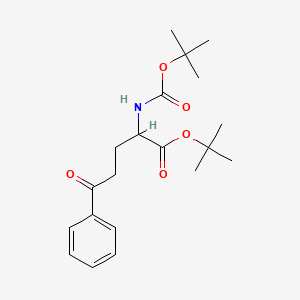
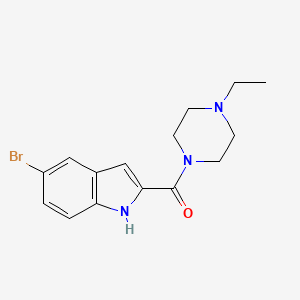
![12,12,24,24-Tetraoctyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B14778531.png)

